molecular formula C10H10N2O B1298954 1-methyl-1H-indole-3-carboxamide CAS No. 118959-44-7

1-methyl-1H-indole-3-carboxamide

Cat. No.: B1298954
CAS No.: 118959-44-7
M. Wt: 174.20 g/mol
InChI Key: UHQHFXKJFJHBAE-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

1-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with enzymes and proteins. This compound has been shown to interact with a variety of enzymes, including HIV-1 protease, renin, and HLGP (human liver glycogen phosphorylase). The carboxamide group in this compound facilitates these interactions by forming hydrogen bonds with the active sites of these enzymes, leading to their inhibition .

Cellular Effects

This compound has been observed to influence various cellular processes. It has shown potential anticancer activity by inducing apoptosis in cancer cells. The compound affects cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, it has been reported to stimulate the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, this compound can modulate gene expression, further impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes through hydrogen bonding, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. For example, the interaction of this compound with HIV-1 protease inhibits the enzyme’s activity, preventing the maturation of viral proteins and thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have indicated that this compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For instance, its inhibition of human liver glycogen phosphorylase affects glycogen metabolism, impacting glucose levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its interaction with binding proteins can influence its localization and accumulation within specific tissues, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can further influence its subcellular localization and activity, directing it to specific compartments or organelles .

Chemical Reactions Analysis

1-Methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include oxidized carboxylic acids, reduced amines, and various substituted indole derivatives.

Comparison with Similar Compounds

1-Methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the methyl and carboxamide groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-methylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQHFXKJFJHBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356397
Record name 1-methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118959-44-7
Record name 1-methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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